Imisopasem manganese

Vue d'ensemble

Description

L’imisopasem de manganèse est un composé synthétique qui imite l’activité de la superoxyde dismutase de manganèse. Il est connu pour sa capacité à catalyser la dismutation des anions superoxydes, qui sont des espèces réactives de l’oxygène. Ce composé a montré un potentiel dans diverses applications de recherche scientifique, en particulier dans la réduction du stress oxydatif et de l’inflammation .

Applications De Recherche Scientifique

Mécanisme D'action

L’imisopasem de manganèse exerce ses effets en imitant l’activité de la superoxyde dismutase de manganèse. Il catalyse la dismutation des anions superoxydes en peroxyde d’hydrogène et en oxygène moléculaire, réduisant ainsi le stress oxydatif. Le composé interagit avec les anions superoxydes par un mécanisme redox, où le manganèse cyclise entre différents états d’oxydation pour faciliter la conversion des anions superoxydes .

Composés similaires:

- Acide éthylènediaminetétraacétique disodique dihydraté

- Peptide antioxydant A

- Levamlodipine besylate

- Isorhynchophylline

- Acide éthylènediaminetétraacétique tétrasodique

Unicité : L’imisopasem de manganèse est unique en raison de sa haute efficacité catalytique et de sa stabilité. Contrairement à certains autres mime de la superoxyde dismutase, il n’interfère pas avec d’autres espèces réactives impliquées dans les réponses inflammatoires, telles que l’oxyde nitrique et le peroxynitrite . Cette spécificité en fait un outil précieux en recherche et dans les applications thérapeutiques potentielles.

Analyse Biochimique

Biochemical Properties

Imisopasem manganese is a nonpeptide superoxide dismutase (SOD) mimetic . It catalyzes the dismutation of the superoxide anion with a catalytic rate constant of greater than 2 x 10^7 M^-1 s^-1 . This suggests that it interacts with superoxide anions, a type of reactive oxygen species, and plays a role in biochemical reactions involving these molecules .

Cellular Effects

This compound has shown efficacy in animal model disease states in which superoxide anions are thought to play a key role . It inhibits the inflammatory response following the intrapleural injection of carrageenan in rats . All parameters of inflammation are attenuated by this compound except for NOx, PGE2, and IL-10 which remain unaltered .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with superoxide anions . As a superoxide dismutase mimetic, it catalyzes the dismutation of superoxide anions, thereby reducing the concentration of these reactive oxygen species . This can lead to changes in gene expression and cellular metabolism, as reactive oxygen species are known to play a role in these processes .

Dosage Effects in Animal Models

In animal models, this compound (1-10 mg/kg, i.v. bolus) reduces carrageenan-induced paw edema and inhibits increases in paw exudate levels of TNF-α, IL-1β, and lactate dehydrogenase (LDH) in rats . This suggests that the effects of this compound can vary with different dosages .

Metabolic Pathways

Given its role as a superoxide dismutase mimetic, it is likely involved in pathways related to the metabolism of reactive oxygen species .

Transport and Distribution

Given its role as a superoxide dismutase mimetic, it is likely that it is transported to areas of the cell where superoxide anions are produced .

Subcellular Localization

Given its role as a superoxide dismutase mimetic, it is likely localized to areas of the cell where superoxide anions are produced .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’imisopasem de manganèse est synthétisé par une série de réactions chimiques impliquant le manganèse et des ligands organiques. Les voies de synthèse et les conditions réactionnelles spécifiques sont propriétaires et ne sont pas largement divulguées dans la littérature publique. On sait que la synthèse implique la coordination du manganèse avec des ligands spécifiques pour former un complexe stable .

Méthodes de production industrielle : La production industrielle de l’imisopasem de manganèse implique généralement une synthèse chimique à grande échelle utilisant des réactifs de haute pureté et des conditions réactionnelles contrôlées. Le processus garantit la production d’un composé de haute pureté et de stabilité, adapté à la recherche et aux applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions : L’imisopasem de manganèse subit principalement des réactions redox en raison de son activité de mime de la superoxyde dismutase. Il catalyse la conversion des anions superoxydes en peroxyde d’hydrogène et en oxygène moléculaire .

Réactifs et conditions courants : Les réactions impliquant l’imisopasem de manganèse nécessitent souvent la présence d’anions superoxydes, qui peuvent être générés in situ à l’aide de diverses méthodes chimiques ou biologiques. Le composé est stable dans des conditions physiologiques, ce qui le rend adapté aux études in vivo .

Principaux produits formés : Les principaux produits formés par les réactions catalysées par l’imisopasem de manganèse sont le peroxyde d’hydrogène et l’oxygène moléculaire. Ces produits sont moins réactifs et moins nocifs que les anions superoxydes .

4. Applications de la recherche scientifique

Comparaison Avec Des Composés Similaires

- Ethylenediaminetetraacetic acid disodium dihydrate

- Antioxidant peptide A

- Levamlodipine besylate

- Isorhynchophylline

- Ethylenediaminetetraacetic acid tetrasodium

Uniqueness: Imisopasem manganese is unique due to its high catalytic efficiency and stability. Unlike some other superoxide dismutase mimetics, it does not interfere with other reactive species involved in inflammatory responses, such as nitric oxide and peroxynitrite . This specificity makes it a valuable tool in both research and potential therapeutic applications.

Propriétés

IUPAC Name |

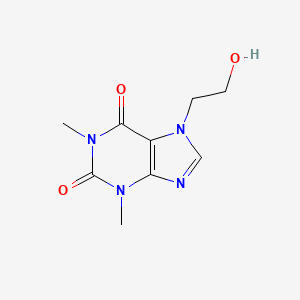

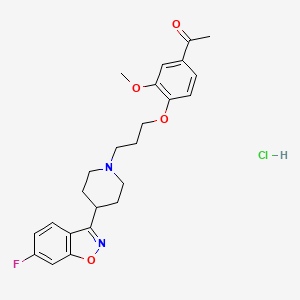

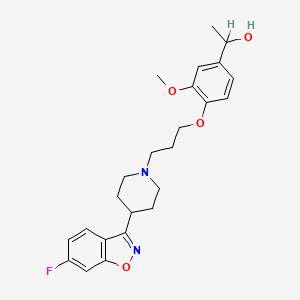

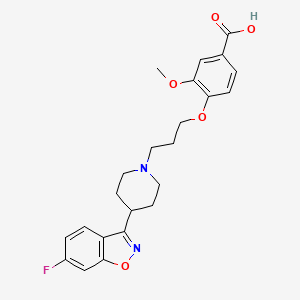

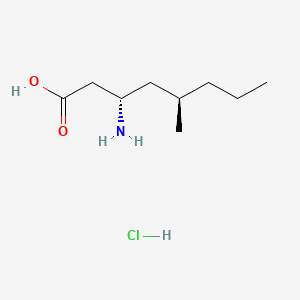

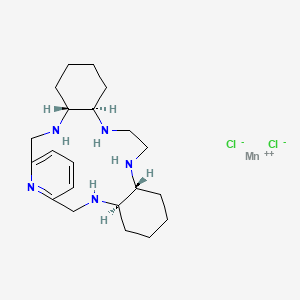

manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEMWBBXVXHEPU-XNPJUPKFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35Cl2MnN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944477 | |

| Record name | Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

M40403 is the lead candidate in a unique class of compounds known as superoxide dismutase (SOD) mimetics. These stable, low molecular weight compounds mimic the effect of superoxide dismutase, a naturally occurring enzyme designed to destroy superoxide free radicals present in various diseases associated with pain and inflammation. | |

| Record name | M40403 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04976 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

218791-21-0 | |

| Record name | Imisopasem manganese [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218791210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMISOPASEM MANGANESE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6R3259KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.